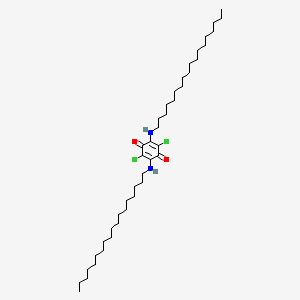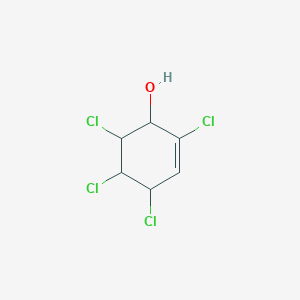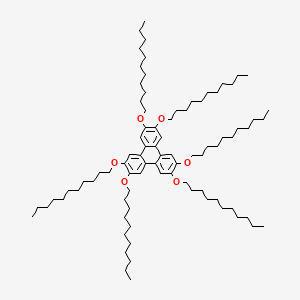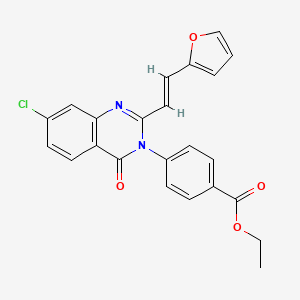
Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a furan ring, and a benzoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of the Furan Ring: The furan ring is introduced through a Heck reaction, where a furan-containing vinyl halide is coupled with the quinazolinone core in the presence of a palladium catalyst.
Esterification: The final step involves esterification of the quinazolinone derivative with ethyl benzoate in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The chlorine atom on the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
相似化合物的比较
Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate can be compared with other quinazolinone derivatives, such as:
7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one: This compound has a similar quinazolinone core but lacks the furan ring and benzoate ester group.
3-amino-7-chloro-2-methylquinazolin-4(3H)-one: This compound also has a similar core structure but differs in the substituents attached to the quinazolinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
72889-51-1 |
|---|---|
分子式 |
C23H17ClN2O4 |
分子量 |
420.8 g/mol |
IUPAC 名称 |
ethyl 4-[7-chloro-2-[(E)-2-(furan-2-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)15-5-8-17(9-6-15)26-21(12-10-18-4-3-13-30-18)25-20-14-16(24)7-11-19(20)22(26)27/h3-14H,2H2,1H3/b12-10+ |
InChI 键 |
GPYDOKSBGTVNCY-ZRDIBKRKSA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)/C=C/C4=CC=CO4 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C=CC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
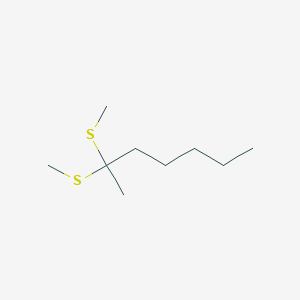
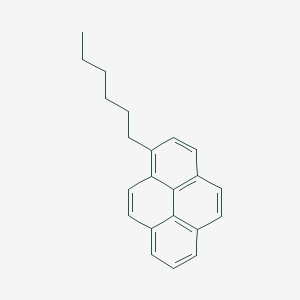
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
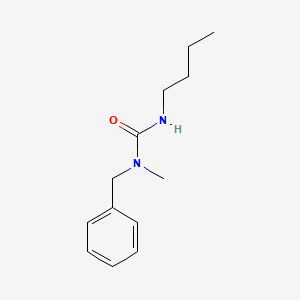
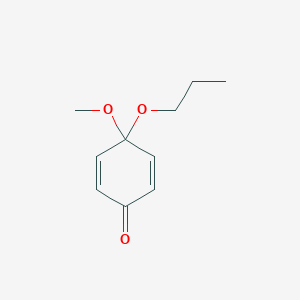

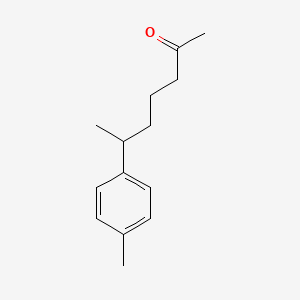
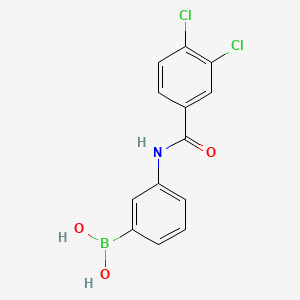
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

